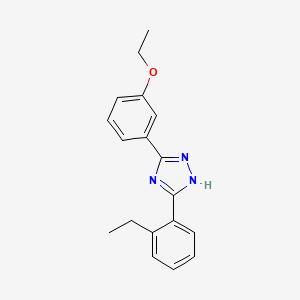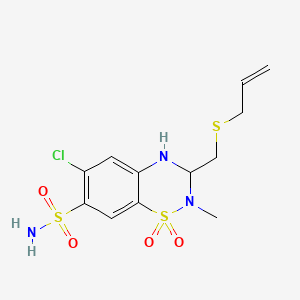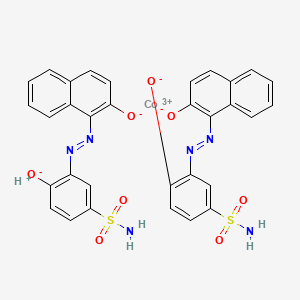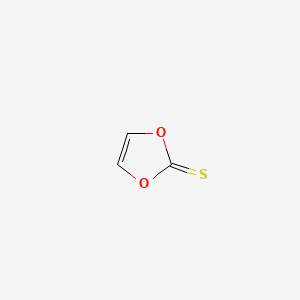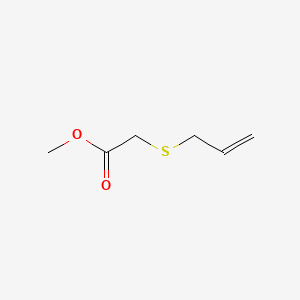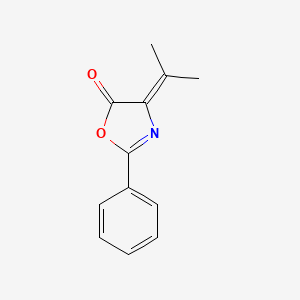
2-Phenyl-4-propan-2-yliden-1,3-oxazol-5-on
Übersicht
Beschreibung
2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14968. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antibiotika
Oxazolderivate, einschließlich 2-Phenyl-4-propan-2-yliden-1,3-oxazol-5-on, wurden auf ihre antimikrobiellen Eigenschaften untersucht . Diese Verbindungen haben sich gegen eine Reihe von Bakterien und Pilzen als wirksam erwiesen und sind daher wertvoll für die Entwicklung neuer Antibiotika und Antimykotika. Ihr Wirkmechanismus beinhaltet oft die Interferenz mit der Synthese der mikrobiellen Zellwand oder der Proteinsynthese, die für das Überleben dieser Krankheitserreger von entscheidender Bedeutung ist.
Landwirtschaft: Pestizide und Herbizide
In der Landwirtschaft werden Oxazolderivate für ihren Einsatz als Pestizide und Herbizide untersucht . Sie können auf verschiedene Schädlinge und Unkräuter wirken und deren Wachstum und Vermehrung stören. Diese Anwendung ist besonders wichtig für die Steigerung des Ernteertrags und den Schutz von Pflanzen vor schädlichen Arten.
Materialwissenschaft: Polymersynthese
Oxazole sind bekanntermaßen integraler Bestandteil der Synthese von Polymeren . Die fragliche Verbindung könnte möglicherweise als Monomer oder Vernetzer in Polymerketten verwendet werden und zur Entwicklung von Materialien mit spezifischen mechanischen und chemischen Eigenschaften beitragen, die für industrielle Anwendungen geeignet sind.
Umweltwissenschaften: Abbau von Schadstoffen
Obwohl spezifische Daten zu den Umweltanwendungen von This compound begrenzt sind, werden Oxazolderivate für ihre Rolle beim Abbau von Schadstoffen erforscht . Sie können an chemischen Reaktionen teilnehmen, die schädliche Stoffe abbauen und so zur Reinigung der Umwelt beitragen.
Biochemie: Enzyminhibition
In der Biochemie wurden Oxazolderivate als potenzielle Enzyminhibitoren identifiziert . Sie können an die aktiven Zentren von Enzymen binden und so die Katalyse biochemischer Reaktionen verhindern. Diese Eigenschaft ist nützlich bei der Untersuchung von Stoffwechselwegen und der Entwicklung von Medikamenten, die auf bestimmte Enzyme abzielen.
Pharmazeutische Forschung: Medikamentenentwicklung
Die strukturelle Komplexität von Oxazolen macht sie zu geeigneten Kandidaten für die Medikamentenentwicklung . Sie sind Teil der Struktur mehrerer im Handel erhältlicher Pharmazeutika und stehen weiterhin im Fokus der Suche nach neuen therapeutischen Wirkstoffen. Ihre Vielseitigkeit ermöglicht eine breite Palette biologischer Aktivitäten, die zur Behandlung verschiedener Krankheiten genutzt werden können.
Eigenschaften
IUPAC Name |
2-phenyl-4-propan-2-ylidene-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(2)10-12(14)15-11(13-10)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYXZIPYOMWJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279978 | |
| Record name | 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4491-47-8 | |
| Record name | NSC14968 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ISOPROPYLIDENE-2-PHENYL-5(4H)-OXAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl-2-(3-methyl-2-buten-1-yl)-](/img/structure/B1615756.png)

